Lipophilicity Modulation: Calculated LogP Shift Induced by 7-Fluoro Substitution vs. Non-Fluorinated Parent
The introduction of a fluorine atom at the 7-position of the imidazo[1,2-a]pyrimidine ring increases lipophilicity relative to the non-fluorinated parent compound. The non-fluorinated imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6) has a calculated LogP of approximately −0.15 to +0.50 [1]. Based on the well-established Hansch aromatic fluorine substituent constant (π ≈ +0.14) [2], the 7-fluoro derivative is predicted to exhibit a LogP approximately +0.14 to +0.5 units higher, moving the compound closer to the optimal lipophilicity range (LogP 1–3) for passive membrane permeability while maintaining aqueous solubility via the ionisable carboxylic acid [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ +0.36 to +1.0 (estimated from parent LogP + aromatic F contribution) |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6): Calculated LogP −0.15 to +0.50 (multiple sources) [1] |
| Quantified Difference | Estimated ΔLogP ≈ +0.14 to +0.5 units (class-level inference based on Hansch π for aromatic F [2]) |
| Conditions | Calculated/estimated values; no experimentally measured LogP or LogD data were identified specifically for CAS 1020034-62-1 in the searched literature. Actual values should be determined experimentally for precise comparison. |
Why This Matters
Higher logP within the optimal range (1–3) can improve passive membrane permeability, a critical parameter in cell-based assay performance and oral bioavailability potential, making the 7-fluoro derivative a more attractive starting point for lead optimization than the more hydrophilic non-fluorinated parent [3].
- [1] ChemBase. Imidazo[1,2-a]pyrimidine-2-carboxylic acid – Calculated LogP −0.15. http://en.chembase.cn/molecule-18191.html; Chemsrc. Imidazo[1,2-a]pyrimidine-2-carboxylic acid – LogP 0.50. https://m.chemsrc.com/cas/64951-10-6_442399.html (accessed 2026-05-03). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
- [3] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
